PHM-27 (human)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

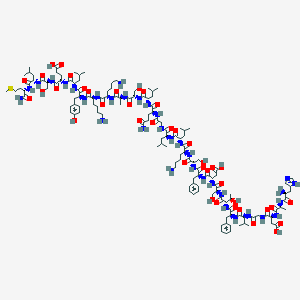

PHM-27 (human) is a human-derived peptide, specifically a prepro-vasoactive intestinal polypeptide consisting of 27 amino acids. It is a potent agonist for the human calcitonin receptor with an effective concentration (EC50) of 11 nanomolar. This compound enhances glucose-induced insulin secretion from beta cells through an autocrine mechanism .

准备方法

Synthetic Routes and Reaction Conditions

PHM-27 (human) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of PHM-27 (human) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable powder form .

化学反应分析

Types of Reactions

PHM-27 (human) undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

科学研究应用

PHM-27 has been shown to exhibit several biological activities, primarily through its interaction with the calcitonin receptor. Notably, it enhances glucose-induced insulin secretion in transgenic mice expressing the human VIP/PHM-27 gene in pancreatic β-islets, indicating its potential role in glucose metabolism and diabetes management .

Diabetes Research

PHM-27's ability to stimulate insulin secretion makes it a valuable tool for studying diabetes. Research indicates that enhancing VIP and PHM-27 levels can improve glucose tolerance and insulin response in diabetic models . This suggests potential therapeutic applications in managing type 2 diabetes.

Neurobiology

Studies have demonstrated that PHM-27 is involved in neuroendocrine signaling pathways. Its expression in human neuroblastoma cells highlights its role in neurobiology, particularly concerning hormone regulation and neuronal communication .

Cancer Research

The relationship between PHM-27 and cancer biology is an emerging field of study. The peptide's influence on cell signaling pathways may provide insights into tumor growth and metastasis, particularly in neuroendocrine tumors where VIP-related peptides are often expressed .

Metabolic Disorders

Given its role in insulin secretion and glucose metabolism, PHM-27 is being investigated for its effects on metabolic disorders beyond diabetes, including obesity and metabolic syndrome. Its mechanism of action could lead to novel therapeutic strategies .

Case Study 1: Transgenic Mouse Models

In a study involving transgenic mice overexpressing the human VIP/PHM-27 gene, researchers observed enhanced insulin secretion upon glucose stimulation. This model provides a framework for understanding the peptide's role in glucose homeostasis and its potential as a therapeutic target for diabetes .

Case Study 2: Neuroblastoma Cell Lines

Research utilizing human neuroblastoma cell lines has shown that PHM-27 influences gene expression related to neuropeptide synthesis and secretion. This study underscores the importance of PHM-27 in neurobiology and its potential implications for treating neuroendocrine tumors .

作用机制

PHM-27 (human) exerts its effects by binding to the human calcitonin receptor, a G protein-coupled receptor. This binding activates the cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) pathways, leading to enhanced insulin secretion from beta cells. The peptide’s C-terminal amidation is crucial for its biological activity .

相似化合物的比较

PHM-27 (human) is similar to other peptides in the vasoactive intestinal polypeptide family, such as:

Vasoactive Intestinal Peptide (VIP): Shares structural similarities and biological functions.

Peptide Histidine Isoleucine (PHI): Another analog with similar receptor targets and effects

Uniqueness

PHM-27 (human) is unique due to its specific sequence and potent agonistic activity towards the human calcitonin receptor, making it a valuable tool in both research and potential therapeutic applications .

生物活性

PHM-27, also known as peptide histidine methionine 27, is an endogenous peptide derived from the human prepro-vasoactive intestinal polypeptide (VIP). This compound has garnered attention due to its significant biological activity, particularly as a potent agonist for the human calcitonin receptor (hCTr). This article delves into the biological activity of PHM-27, summarizing key findings from various studies, including data tables and case studies.

Structure and Composition

PHM-27 consists of 27 amino acids and is closely related to vasoactive intestinal polypeptide (VIP) and porcine PHI-27. The primary structure of PHM-27 includes an amino-terminal histidine and a carboxy-terminal methionine amide, which are crucial for its biological function. The gene encoding PHM-27 spans approximately 8,837 base pairs and consists of seven exons .

PHM-27 selectively activates the human calcitonin receptor with an effective concentration (EC50) of approximately 11 nM, demonstrating similar efficacy to human calcitonin . The activation of this receptor is significant because it plays a vital role in calcium homeostasis and bone metabolism. Functional profiling has confirmed that PHM-27 does not exhibit activity at other receptors such as parathyroid hormone (PTH1R), corticotropin-releasing factor (CRF1), or glucagon-like peptide (GLP1) receptors .

Biological Effects

The biological effects of PHM-27 have been studied extensively in various experimental models:

- Insulin Secretion : Transgenic mice expressing the human VIP/PHM-27 gene in pancreatic β-islets exhibit enhanced glucose-induced insulin secretion. This suggests a potential role for PHM-27 in glucose metabolism and diabetes management .

- Vasodilation : Similar to VIP, PHM-27 may contribute to vasodilation effects, influencing blood flow and pressure regulation within the cardiovascular system .

- Neurotransmitter Activity : Given its structural similarity to VIP, PHM-27 may also function as a neurotransmitter in neural tissues, impacting various physiological processes including smooth muscle relaxation and secretion of gastrointestinal hormones .

Case Studies

Several studies have highlighted the biological significance of PHM-27:

- Study on Transgenic Mice : Kato et al. (1994) demonstrated that transgenic mice overexpressing the VIP gene showed improved insulin secretion in response to glucose, implicating PHM-27's role in metabolic regulation .

- Receptor Interaction Studies : Ma et al. (2004) identified PHM-27 as a potent agonist at hCTr through receptor selection and amplification technology, providing insights into its receptor-specific actions and potential therapeutic applications .

Summary of Findings

| Study | Focus | Key Findings |

|---|---|---|

| Kato et al. (1994) | Insulin Secretion | Enhanced glucose-induced insulin secretion in transgenic mice expressing VIP/PHM-27. |

| Ma et al. (2004) | Receptor Activity | Identified as a potent agonist for hCTr with an EC50 of 11 nM. |

| Itoh et al. (1983) | Structural Analysis | Cloned the DNA sequence for human VIP/PHM-27; characterized its relation to other peptides. |

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIOQUUAYXLJJ-WZUUGAJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H214N34O40S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2985.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。